molecular formula C12H20N2S4Zn B085040 Zinc bis(piperidine-1-carbodithioate) CAS No. 13878-54-1

Zinc bis(piperidine-1-carbodithioate)

Cat. No.: B085040
CAS No.: 13878-54-1
M. Wt: 386.0 g/mol
InChI Key: YBKBEKGVHFHCRI-UHFFFAOYSA-L
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Description

Zinc bis(piperidine-1-carbodithioate) is a coordination compound with the formula Zn(C₆H₁₀NS₂)₂, where zinc(II) is chelated by two piperidine-1-carbodithioate ligands. The piperidine-1-carbodithioate anion (C₆H₁₀NS₂⁻) consists of a dithiocarbamate group (-NCS₂⁻) bound to a piperidine ring. This compound is part of a broader class of metal dithiocarbamates, which are widely studied for their applications in materials science, catalysis, and biomedicine .

Zinc bis(piperidine-1-carbodithioate) is registered under CAS No. 41476-75-9 and was included in regulatory databases as of May 31, 2018 .

Properties

CAS No.

13878-54-1

Molecular Formula

C12H20N2S4Zn

Molecular Weight

386.0 g/mol

IUPAC Name

zinc;piperidine-1-carbodithioate

InChI

InChI=1S/2C6H11NS2.Zn/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2

InChI Key

YBKBEKGVHFHCRI-UHFFFAOYSA-L

SMILES

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2]

Isomeric SMILES

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2]

Canonical SMILES

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2]

Other CAS No.

13878-54-1

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(piperidine-1-carbodithioate) typically involves the reaction of zinc salts with piperidine-1-carbodithioic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as follows:

Zn2++2C5H10NCS2HZn(C5H10NCS2)2\text{Zn}^{2+} + 2 \text{C}_5\text{H}_{10}\text{NCS}_2\text{H} \rightarrow \text{Zn(C}_5\text{H}_{10}\text{NCS}_2\text{)}_2 Zn2++2C5​H10​NCS2​H→Zn(C5​H10​NCS2​)2​

Industrial Production Methods: In industrial settings, the production of Zinc bis(piperidine-1-carbodithioate) involves large-scale reactions using high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product.

Types of Reactions:

    Oxidation: Zinc bis(piperidine-1-carbodithioate) can undergo oxidation reactions, leading to the formation of disulfide bonds.

    Reduction: The compound can be reduced to form zinc sulfide and piperidine derivatives.

    Substitution: It can participate in substitution reactions where the piperidine-1-carbodithioate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines.

Major Products:

    Oxidation: Disulfides.

    Reduction: Zinc sulfide, piperidine derivatives.

    Substitution: New zinc complexes with different ligands.

Scientific Research Applications

Zinc bis(piperidine-1-carbodithioate) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its therapeutic potential in treating diseases related to zinc deficiency.

    Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.

Mechanism of Action

The mechanism of action of Zinc bis(piperidine-1-carbodithioate) involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to proteins and enzymes, altering their structure and function. This interaction is primarily mediated through the coordination of zinc with sulfur and nitrogen atoms in the ligands.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares zinc bis(piperidine-1-carbodithioate) with its metal-based analogues:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Zinc bis(piperidine-1-carbodithioate) 41476-75-9 Zn(C₆H₁₀NS₂)₂ 385.8 Potential use in materials science
Nickel bis(piperidine-1-carbodithioate) 41476-75-9 Ni(C₆H₁₀NS₂)₂ 379.1 Restricted due to toxicity
Cadmium bis(piperidine-1-carbodithioate) 68876-84-6 Cd(C₆H₁₀NS₂)₂ 432.8 Listed under REACH SVHC
Lead bis(4-methylpiperidine-1-carbodithioate) - Pb(C₇H₁₂NS₂)₂ 527.6 Structurally characterized

Notes:

  • Molecular weights were calculated using atomic masses (Zn: 65.38, Ni: 58.69, Cd: 112.41, Pb: 207.2) and ligand masses (C₆H₁₀NS₂⁻: 160.21).
  • Nickel and cadmium analogues exhibit higher toxicity, influencing their regulatory restrictions.

Regulatory Status

Compound Regulatory Limit Guidelines/Standards
Zinc bis(piperidine-1-carbodithioate) External use only (1000 ppm) Industrial Green Procurement Guidelines
Nickel bis(piperidine-1-carbodithioate) 0.5 μg/cm²/week EU Restricted Substances List
Cadmium bis(piperidine-1-carbodithioate) Prohibited in consumer products REACH SVHC

Key Observations:

  • Nickel and cadmium compounds face stricter regulations due to carcinogenicity and environmental persistence.

Crystallographic and Structural Insights

  • Ammonium piperidine-1-carbodithioate (NH₄⁺·C₆H₁₀NS₂⁻) exhibits a disordered crystal lattice linked via N–H⋯S hydrogen bonds . Similar disorder may occur in metal analogues, affecting material properties.
  • Lead bis(4-methylpiperidine-1-carbodithioate) was structurally resolved using crystallographic software (e.g., SHELX, ORTEP-3), highlighting tetrahedral coordination around the metal center .

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